molecular formula C18H29BrN2O3 B283291 N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE

N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE

Cat. No.: B283291
M. Wt: 401.3 g/mol
InChI Key: NLPUFLVFMQDYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, and a propan-2-yloxy group attached to a phenyl ring, along with a morpholine ring and a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of the phenyl ring, followed by the introduction of the bromine and methoxy groups. The final steps involve the formation of the morpholine ring and the attachment of the propylamine chain.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the propylamine chain distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H29BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C18H29BrN2O3/c1-14(2)24-18-12-16(19)15(11-17(18)22-3)13-20-5-4-6-21-7-9-23-10-8-21/h11-12,14,20H,4-10,13H2,1-3H3

InChI Key

NLPUFLVFMQDYHN-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC

Origin of Product

United States

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